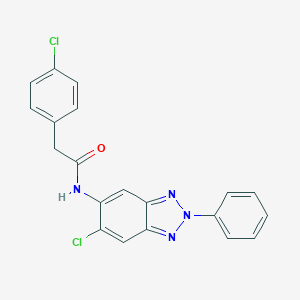![molecular formula C17H17ClN4O3 B283588 (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHMFL-FLT3-259 and is a potent inhibitor of FLT3 (FMS-like tyrosine kinase 3).
Wirkmechanismus
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile inhibits FLT3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins and ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has also been shown to have anti-inflammatory and anti-oxidant properties. It has been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is its high potency and selectivity for FLT3. This makes it a valuable tool for studying the role of FLT3 in cancer and other diseases. However, the compound's low solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile. One area of interest is the development of more potent and selective FLT3 inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's anti-inflammatory and anti-oxidant properties for the treatment of neurodegenerative diseases. Finally, there is also potential for the use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been described in several research papers. The most common method involves the reaction of 3-chloro-2-methylbenzohydrazide with 3-hydroxypropionitrile in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-3-carbonitrile to yield the final product.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been extensively studied for its potential applications in cancer treatment. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and other hematological malignancies. Inhibition of FLT3 has been shown to be an effective approach for the treatment of these cancers.
Eigenschaften
Molekularformel |
C17H17ClN4O3 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN4O3/c1-10-12(9-19)16(24)22(7-4-8-23)17(25)15(10)21-20-14-6-3-5-13(18)11(14)2/h3,5-6,20,23H,4,7-8H2,1-2H3/b21-15- |
InChI-Schlüssel |
LZMGORVMUYBAEF-QNGOZBTKSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1Cl)N/N=C\2/C(=C(C(=O)N(C2=O)CCCO)C#N)C |
SMILES |
CC1=C(C=CC=C1Cl)NN=C2C(=C(C(=O)N(C2=O)CCCO)C#N)C |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NN=C2C(=C(C(=O)N(C2=O)CCCO)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(allyloxy)-5-chlorobenzyl]-N-benzylamine](/img/structure/B283507.png)
![N-[3-(allyloxy)benzyl]-N-(2-phenylethyl)amine](/img/structure/B283508.png)
![3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid](/img/structure/B283510.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
![2-chloro-5-[(2Z)-2-[5-cyano-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzoic acid](/img/structure/B283516.png)
![N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B283518.png)
![2-[(Acetylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283521.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B283524.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
